1-[3-[(4-Methylcyclohexyl)amino]propyl]pyrrolidin-2-one
Overview
Description
1-[3-[(4-Methylcyclohexyl)amino]propyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry
Preparation Methods
The synthesis of 1-[3-[(4-Methylcyclohexyl)amino]propyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexylamine with a suitable pyrrolidinone precursor under controlled conditions. The reaction typically requires the use of a solvent, such as ethanol or methanol, and may involve heating to facilitate the reaction . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-[3-[(4-Methylcyclohexyl)amino]propyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of 1-[3-[(4-Methylcyclohexyl)amino]propyl]pyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[3-[(4-Methylcyclohexyl)amino]propyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidinone scaffold and exhibit similar biological activities.
Cyclohexylamine derivatives: Compounds containing the cyclohexylamine moiety may have comparable chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of the pyrrolidinone and cyclohexylamine structures, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
1-[3-[(4-methylcyclohexyl)amino]propyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-12-5-7-13(8-6-12)15-9-3-11-16-10-2-4-14(16)17/h12-13,15H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAVCLDGEYZZLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCCCN2CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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